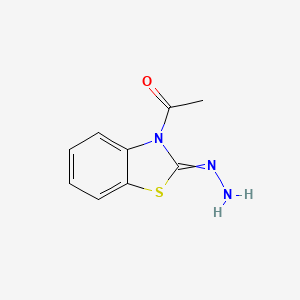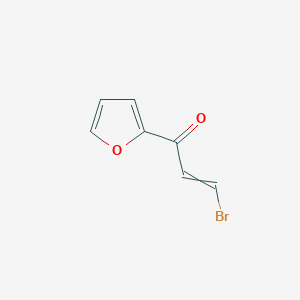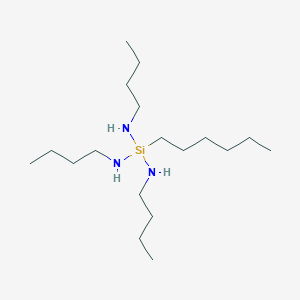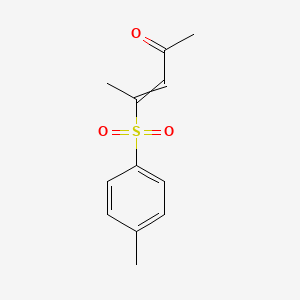![molecular formula C12H18O2 B14307733 (Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate CAS No. 111965-22-1](/img/structure/B14307733.png)
(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bicyclo[221]heptan-1-yl)methyl 2-methylprop-2-enoate is an organic compound featuring a bicyclic structure derived from norbornane (bicyclo[221]heptane) and a methacrylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate typically involves the esterification of (Bicyclo[2.2.1]heptan-1-yl)methanol with methacrylic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process can be summarized as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and optimizing the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Polymerization: The methacrylate group can participate in free radical polymerization, forming polymers with unique mechanical and thermal properties.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (Bicyclo[2.2.1]heptan-1-yl)methanol and methacrylic acid.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine.
Major Products
Polymerization: Polymers with varying chain lengths and properties.
Hydrolysis: (Bicyclo[2.2.1]heptan-1-yl)methanol and methacrylic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate is used as a monomer in the synthesis of polymers with enhanced mechanical strength and thermal stability. These polymers are valuable in the development of advanced materials for coatings, adhesives, and composites.
Biology and Medicine
The compound’s derivatives are explored for their potential use in drug delivery systems due to their ability to form biocompatible and biodegradable polymers. These polymers can encapsulate therapeutic agents, providing controlled release and targeted delivery.
Industry
In the industrial sector, the compound is utilized in the production of specialty plastics and resins. Its unique structure imparts desirable properties such as high impact resistance and durability, making it suitable for automotive and aerospace applications.
Mecanismo De Acción
The mechanism by which (Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate exerts its effects is primarily through its ability to undergo polymerization. The methacrylate group participates in free radical polymerization, forming long polymer chains. These polymers can interact with various molecular targets, depending on their functional groups and overall structure.
Comparación Con Compuestos Similares
Similar Compounds
(Bicyclo[2.2.1]heptan-2-yl)methyl 2-methylprop-2-enoate: Similar structure but with a different position of the ester group.
(Bicyclo[2.2.1]heptan-1-yl)methyl acrylate: Similar but with an acrylate group instead of a methacrylate group.
(Bicyclo[2.2.1]heptan-1-yl)methyl methacrylate: Similar but with a different substituent on the methacrylate group.
Uniqueness
(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate is unique due to its specific combination of a bicyclic structure and a methacrylate ester group. This combination imparts distinct mechanical and thermal properties to the resulting polymers, making them suitable for specialized applications where high performance is required.
Propiedades
Número CAS |
111965-22-1 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
1-bicyclo[2.2.1]heptanylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H18O2/c1-9(2)11(13)14-8-12-5-3-10(7-12)4-6-12/h10H,1,3-8H2,2H3 |
Clave InChI |
GHCSVHUFZRIEFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC12CCC(C1)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


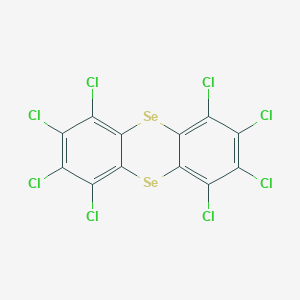
![Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline](/img/structure/B14307659.png)
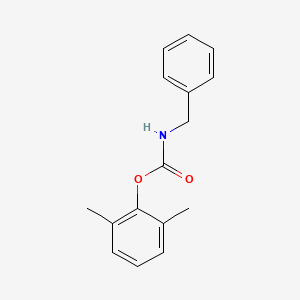
![8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid](/img/structure/B14307663.png)
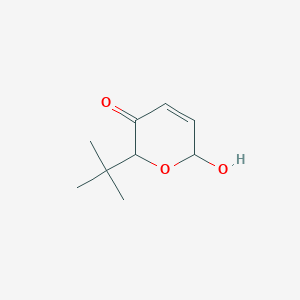

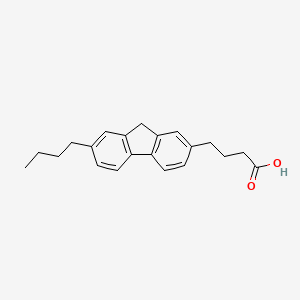
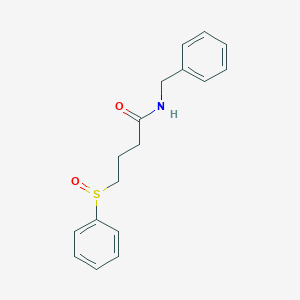
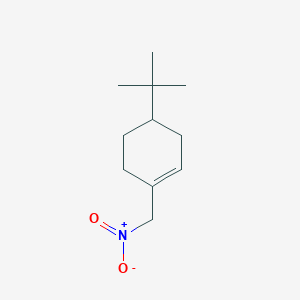
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B14307695.png)
